In-Depth Technical Guide: Tributyl(1-propynyl)tin (CAS: 64099-82-7)
In-Depth Technical Guide: Tributyl(1-propynyl)tin (CAS: 64099-82-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl(1-propynyl)tin, with the Chemical Abstracts Service (CAS) number 64099-82-7, is a valuable organotin reagent in modern organic synthesis. Its unique chemical structure, featuring a reactive carbon-tin bond and a propynyl group, makes it a versatile building block for the construction of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of neurologically active compounds.
Physicochemical and Safety Data
Tributyl(1-propynyl)tin is a combustible, colorless liquid that is sensitive to air.[1] Proper handling and storage under an inert atmosphere (nitrogen or argon) at 2-8°C are crucial to maintain its integrity.[2] As with all organotin compounds, it is toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Physicochemical Properties of Tributyl(1-propynyl)tin
| Property | Value | Reference(s) |
| CAS Number | 64099-82-7 | |
| Molecular Formula | C₁₅H₃₀Sn | [3] |
| Molecular Weight | 329.11 g/mol | [3] |
| Boiling Point | 277 °C (lit.) | |
| 81-83 °C at 15 mmHg (lit.) | ||
| Density | 1.082 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.483 (lit.) | [4] |
Table 2: Safety Information for Tributyl(1-propynyl)tin
| Hazard Statement | GHS Classification | Precautionary Statements |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P264, P270, P301+P310, P321, P330, P405, P501 |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280, P302+P352, P312, P362+P364, P501 |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | P201, P202, P280, P308+P313, P405, P501 |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | P260, P264, P270, P314, P501 |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | P273, P391, P501 |
Spectroscopic Data
While specific spectra for Tributyl(1-propynyl)tin were not directly available in the searched literature, typical spectroscopic data for similar organotin compounds can be found in chemical databases. For researchers requiring detailed spectral analysis, it is recommended to acquire the data on a purified sample. The expected characteristic signals are outlined below.
Table 3: Expected Spectroscopic Data for Tributyl(1-propynyl)tin
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tributyl group protons (triplets and multiplets between ~0.8-1.6 ppm) and a singlet for the methyl protons of the propynyl group (~1.8 ppm). |
| ¹³C NMR | Resonances for the four distinct carbons of the tributyl group, and the three carbons of the propynyl group, with the acetylenic carbons appearing in the characteristic region (~80-100 ppm). |
| IR Spectroscopy | A characteristic absorption band for the C≡C triple bond stretch around 2150 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups and the propynyl moiety. The isotopic pattern of tin would be a key identifier. |
Experimental Protocols
Synthesis of Tributyl(1-propynyl)tin
A general method for the synthesis of alkynylstannanes involves the reaction of a terminal alkyne with a strong base, such as n-butyllithium, followed by quenching with a trialkyltin halide.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of Tributyl(1-propynyl)tin.
Detailed Protocol:
-
To a solution of propyne in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
-
The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure complete formation of the lithium propynide.
-
The solution is then cooled back to -78 °C, and a solution of tributyltin chloride in anhydrous THF is added dropwise.
-
The reaction is slowly warmed to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent such as diethyl ether or hexanes.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure Tributyl(1-propynyl)tin.
Stille Cross-Coupling Reaction
Tributyl(1-propynyl)tin is a key reagent in Stille cross-coupling reactions to form a new carbon-carbon bond between the propynyl group and an organic halide or triflate. This reaction is widely used in the synthesis of complex molecules.[1][5][6][7][8]
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Protocol for a Stille Coupling with an Aryl Halide:
-
To a solution of the aryl halide in a suitable solvent (e.g., toluene, DMF, or THF) in a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and any necessary ligands or additives (e.g., CuI).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add Tributyl(1-propynyl)tin (typically 1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (often between 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
The reaction mixture is often treated with a fluoride source (e.g., potassium fluoride solution) to remove the tin byproducts.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Nickel-Catalyzed Cycloaddition
Tributyl(1-propynyl)tin can participate in nickel-catalyzed cycloaddition reactions, for instance, with isocyanates to form substituted pyrimidine-diones.[4]
Experimental Workflow for Nickel-Catalyzed Cycloaddition
Caption: General workflow for the nickel-catalyzed cycloaddition.
General Protocol:
-
In a glovebox, a solution of the nickel catalyst (e.g., Ni(COD)₂) and a suitable ligand (e.g., an N-heterocyclic carbene) in an anhydrous solvent like toluene is prepared.
-
To a separate reaction vessel are added the isocyanate and Tributyl(1-propynyl)tin.
-
The catalyst solution is then added to the mixture of reactants.
-
The reaction is stirred at an elevated temperature until completion, monitored by an appropriate analytical technique.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired pyrimidine-dione.
Applications in Drug Discovery and Development
Tributyl(1-propynyl)tin is a crucial intermediate in the synthesis of compounds targeting the central nervous system, particularly as antagonists for the metabotropic glutamate receptor 1 (mGluR1).
Synthesis of mGluR1 Antagonists
Tributyl(1-propynyl)tin is utilized in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent and orally active mGluR1 antagonists.[4] The synthesis typically involves a click chemistry reaction between an azide and the terminal alkyne of a precursor derived from Tributyl(1-propynyl)tin.
Synthesis of PET Ligands
This organotin compound is also a precursor for the synthesis of ¹⁸F-labeled triazolo quinoline derivatives.[4][9][10][11] These molecules are used as positron emission tomography (PET) ligands for the in vivo imaging of mGluR1 in the brain, which is vital for studying neurological disorders.[9][10][11]
The mGluR1 Signaling Pathway and Antagonism
Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.[12]
mGluR1 antagonists, synthesized using Tributyl(1-propynyl)tin, block the binding of glutamate to the receptor, thereby inhibiting this downstream signaling cascade.[13] This can be beneficial in conditions where glutamatergic signaling is hyperactive.[14]
mGluR1 Signaling Pathway and Point of Antagonist Action
Caption: The mGluR1 signaling pathway and the inhibitory action of mGluR1 antagonists.
Conclusion
Tributyl(1-propynyl)tin is a powerful and versatile reagent in organic synthesis with significant applications in the field of drug discovery and development. Its utility in constructing key intermediates for mGluR1 antagonists and PET ligands highlights its importance for researchers and scientists working on neurological disorders. While its toxicity necessitates careful handling, its synthetic potential makes it an indispensable tool in the modern organic chemistry laboratory.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-[1-(2-[18F]Fluoro-3-pyridyl)-5-methyl-1 H-1,2,3-triazol-4-yl]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
